molecular formula C24H19N3 B2425505 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-63-4

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2425505
CAS RN: 901245-63-4
M. Wt: 349.437
InChI Key: WWEXPERAQPIONV-UHFFFAOYSA-N
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Description

Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity. For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Protodeboronation of Pinacol Boronic Esters

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Synthesis of α-Aminophosphonates

The Kabachnik–Fields reaction, one of the most practical approaches for α-aminophosphonate syntheses, generally requires various catalysts . 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline could potentially be used in this context, although further research is needed to confirm this application.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and biological activity. Some compounds may exhibit cytotoxicity at certain concentrations .

properties

IUPAC Name

1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEXPERAQPIONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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